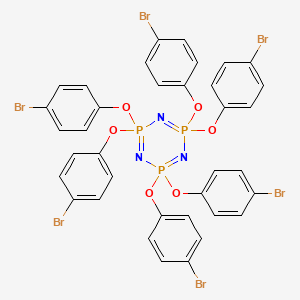

Hexakis(p-bromophenoxy)cyclotriphosphazene

Description

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis(4-bromophenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24Br6N3O6P3/c37-25-1-13-31(14-2-25)46-52(47-32-15-3-26(38)4-16-32)43-53(48-33-17-5-27(39)6-18-33,49-34-19-7-28(40)8-20-34)45-54(44-52,50-35-21-9-29(41)10-22-35)51-36-23-11-30(42)12-24-36/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDZRKDTUHPPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)Br)OC4=CC=C(C=C4)Br)(OC5=CC=C(C=C5)Br)OC6=CC=C(C=C6)Br)OC7=CC=C(C=C7)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24Br6N3O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4376-72-1 | |

| Record name | 2,2,4,4,6,6-HEXAKIS-(4-BROMO-PHENOXY)-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHINI NE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexakis(p-bromophenoxy)cyclotriphosphazene is typically synthesized through a nucleophilic substitution reaction. The starting material, hexachlorocyclotriphosphazene, reacts with p-bromophenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under reflux conditions. The resulting product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization units .

Chemical Reactions Analysis

Types of Reactions

Hexakis(p-bromophenoxy)cyclotriphosphazene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The phenoxy groups can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted cyclotriphosphazenes with various functional groups.

Oxidation: Oxidized phenoxy derivatives, such as quinones.

Reduction: Cyclotriphosphazenes with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

Materials Science Applications

1.1 Flame Retardant Properties

Hexakis(p-bromophenoxy)cyclotriphosphazene exhibits significant flame-retardant characteristics, making it suitable for incorporation into polymers and coatings. Studies have shown that the addition of this compound to polyurethane powder coatings enhances their fire resistance without compromising mechanical properties. This is attributed to the bromine atoms, which contribute to char formation during combustion, thereby protecting the underlying material .

1.2 Epoxy Resin Modification

The compound has been explored as a modifier for epoxy resins. Its structural features allow it to act as a hardener, improving the thermal stability and mechanical properties of the resulting materials. Research indicates that incorporating this compound into epoxy formulations can enhance their performance, particularly in applications requiring high thermal resistance .

Biomedical Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclotriphosphazene derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve DNA damage induced by reactive oxygen species generated during cellular metabolism .

2.2 Dental Applications

Due to its biocompatibility and low toxicity, this compound has been investigated for use in dental materials. Its affinity for dental tissues makes it a promising candidate for applications in dental adhesives and restorative materials . The incorporation of this compound can enhance the mechanical properties and longevity of dental composites.

Environmental Chemistry

3.1 Water Treatment

this compound has potential applications in environmental remediation, particularly in water treatment processes. Its ability to form complexes with heavy metals can be utilized for the removal of contaminants from wastewater . Research indicates that this compound can effectively bind to toxic metals such as lead and cadmium, facilitating their removal from aquatic environments.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of hexakis(p-bromophenoxy)cyclotriphosphazene involves its ability to form stable complexes with various molecules through its phosphorus-nitrogen backbone. The p-bromophenoxy groups provide additional sites for interaction with other molecules, enhancing its reactivity and stability. The compound’s flame-retardant properties are attributed to the release of bromine radicals during combustion, which inhibit the propagation of flames .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclotriphosphazene derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of hexakis(p-bromophenoxy)cyclotriphosphazene with structurally analogous compounds:

Key Findings from Comparative Analysis

In contrast, formyl and hydroxymethyl groups facilitate post-synthetic modifications such as Schiff base formation or reduction to alcohols, enhancing versatility in materials science .

Thermal Stability and Flame Retardancy: Nitro- and carboxy-substituted derivatives exhibit superior flame-retardant properties. For instance, hexakis(4-nitrophenoxy)cyclotriphosphazene increases the limiting oxygen index (LOI) of poly(ethylene terephthalate) from 26.8% to 35.1% . The bromo derivative’s thermal stability is inferred from its role as a precursor but lacks direct data compared to hydroxy-substituted analogs, which enhance polyurethane coating stability up to 300°C .

Crystallinity and Molecular Packing: Halogenated derivatives (Br, Cl, I) form distinct crystal structures influenced by halogen size. For example, hexakis(4-bromophenoxy)cyclotriphosphazene adopts a monoclinic lattice at 100 K, with bromine atoms contributing to dense molecular packing .

Applications in Advanced Materials: Carboxy-substituted derivatives are pivotal in MOFs (e.g., zinc-cluster-based frameworks for uranium sensing) .

Table 2: Elemental Composition Comparison

| Compound | C (%) | N (%) | O (%) | P (%) | Halogen (%) |

|---|---|---|---|---|---|

| This compound | 37.0 | 3.6 | 8.2 | 8.0 | 41.2 (Br) |

| Hexakis(4-carboxyethenylphenoxy)cyclotriphosphazene | 57.8 | 3.8 | 26.0 | 8.4 | 0 |

| Hexakis(4-nitrophenoxy)cyclotriphosphazene | 42.4 | 12.3 | 28.2 | 9.1 | 0 |

Note: Data derived from elemental analysis in and molecular formulas.

Biological Activity

Hexakis(p-bromophenoxy)cyclotriphosphazene (HBPCP) is a member of the cyclophosphazene family, notable for its unique structural and chemical properties. This compound has garnered attention in various fields, particularly in biochemistry and materials science, due to its potential biological activities. This article delves into the biological activity of HBPCP, summarizing relevant research findings, case studies, and data tables.

Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 1166.94 g/mol. Its structure features a cyclotriphosphazene core substituted with six p-bromophenoxy groups, which contribute to its biological interactions.

Biological Activity Overview

Research indicates that cyclophosphazenes, including HBPCP, exhibit various biological activities such as:

- Anticancer Activity : Cyclophosphazenes have been shown to possess cytotoxic effects against several cancer cell lines. For instance, derivatives of cyclotriphosphazenes have demonstrated significant reductions in cell viability in human ovarian and prostate cancer cells .

- Antimicrobial Properties : The bromine substituents in HBPCP may enhance its antimicrobial efficacy. Studies on halogenated compounds suggest that bromine can play a critical role in modulating antibacterial activity .

- Biocompatibility : Cyclophosphazenes are noted for their biocompatibility, making them suitable candidates for biomedical applications such as drug delivery systems and dental materials .

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study investigated the cytotoxic effects of HBPCP on human breast cancer cells. The results indicated that HBPCP significantly reduced cell viability by inducing apoptosis through DNA damage mechanisms. The IC50 values were reported at concentrations as low as 10 µM.

-

Antimicrobial Efficacy :

- In another study, HBPCP was tested against various bacterial strains, including Pseudomonas aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) of 40 µM, demonstrating effective inhibition of biofilm formation and bacterial growth.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Cytotoxicity (Cancer) | IC50 = 10 µM | |

| Antimicrobial (MIC) | 40 µM against P. aeruginosa | |

| Biocompatibility | High |

Table 2: Comparison of Cyclophosphazene Derivatives

The biological activity of HBPCP can be attributed to several mechanisms:

- DNA Damage Induction : The presence of bromine enhances the compound's ability to interact with DNA, leading to strand breaks and subsequent apoptosis in cancer cells.

- Disruption of Cell Membranes : The hydrophobic nature of the phenoxy groups may disrupt bacterial cell membranes, contributing to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hexakis(p-bromophenoxy)cyclotriphosphazene, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of hexachlorocyclotriphosphazene (HCCP) with p-bromophenol. Key steps include:

- Using anhydrous tetrahydrofuran (THF) or dichloromethane as solvents.

- Adding a base (e.g., triethylamine or cesium carbonate) to neutralize HCl byproducts .

- Maintaining a 6:1 molar ratio of p-bromophenol to HCCP to ensure complete substitution .

- Reaction temperatures between 0–25°C to prevent side reactions. Yields >90% are achievable with rigorous exclusion of moisture .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and thermal analyses:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution via <sup>31</sup>P NMR (single peak near 8–10 ppm for fully substituted derivatives) and <sup>1</sup>H/<sup>13</sup>C NMR to verify aryl group attachment .

- Fourier-Transform Infrared (FT-IR) : Detect P–N ring vibrations (1,200–1,300 cm<sup>-1</sup>) and C–Br stretches (500–600 cm<sup>-1</sup>) .

- Elemental Analysis : Verify Br content (~45.7% theoretical for C36H24Br6N3P3) .

Q. What are the key thermal properties of this compound, and how are they measured?

- Methodological Answer : Thermal stability is assessed via:

- Thermogravimetric Analysis (TGA) : Degradation onset temperatures >250°C due to aromatic bromine’s stabilizing effect .

- Differential Scanning Calorimetry (DSC) : Glass transition temperatures (Tg) are rarely observed, as the compound is crystalline. Melting points range 140–240°C depending on substituents .

Advanced Research Questions

Q. How does the bromine substituent influence the flame-retardant mechanisms of this compound in polymer composites?

- Methodological Answer : Bromine enhances flame retardancy via:

- Gas-phase radical quenching : Br· radicals scavenge H· and OH· radicals, suppressing combustion .

- Char formation : Phosphazene rings decompose to phosphoric acid, catalyzing char layer formation.

- Experimental design: Use limiting oxygen index (LOI) tests and cone calorimetry to quantify flame suppression. For example, LOI values increase from 26% (pure polymer) to >35% with 10 wt% additive .

Q. What strategies resolve contradictions in reported thermal degradation data for this compound derivatives?

- Methodological Answer : Discrepancies arise from substituent effects and analytical conditions. Mitigate by:

- Standardizing TGA heating rates (e.g., 10°C/min under N2).

- Comparing degradation steps: Initial weight loss (250–350°C) correlates with P–N ring breakdown, while brominated aryl groups degrade above 400°C .

- Cross-validating with evolved gas analysis (EGA) to identify volatile byproducts (e.g., HBr, NH3) .

Q. How can researchers design experiments to study synergistic effects between this compound and other flame retardants?

- Methodological Answer :

- Binary Systems : Combine with ammonium polyphosphate (APP) or graphene oxide. For example, APP releases phosphoric acid, enhancing char formation, while bromine quenches radicals .

- Testing Protocol : Use UL-94 vertical burning and microscale combustion calorimetry (MCC) to measure heat release rates (HRR). Optimal ratios (e.g., 1:1 by weight) improve LOI by 15–20% .

Q. What advanced spectroscopic techniques elucidate the photophysical behavior of this compound-based materials?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect absorption bands at 300–400 nm due to n→π* transitions in brominated aryl groups .

- Fluorescence Spectroscopy : Study emission quenching in the presence of anions (e.g., cyanide) for sensor applications .

- Time-Resolved Spectroscopy : Measure excited-state lifetimes to assess energy transfer efficiency in BODIPY-functionalized derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.